molecular formula C11H13IO B8393118 4,4-Dimethyl-8-iodochroman

4,4-Dimethyl-8-iodochroman

Cat. No. B8393118
M. Wt: 288.12 g/mol
InChI Key: XNIXQJDWANGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-8-iodochroman is a useful research compound. Its molecular formula is C11H13IO and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-8-iodochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-8-iodochroman including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4-Dimethyl-8-iodochroman

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

8-iodo-4,4-dimethyl-2,3-dihydrochromene

InChI

InChI=1S/C11H13IO/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3

InChI Key

XNIXQJDWANGQKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC=C2I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (12.3 mmol) of 4,4-dimethylchroman and 30 ml of ethyl ether are introduced into a three-necked flask under argon. 2.4 m (15.9 mmol) of tetramethylethylenediamine (TMEDA) are added dropwise, the mixture is cooled to −78° C. and 5.9 ml (14.8 mmol) of n-butyllithium (2.5M in hexane) are added dropwise. The temperature is allowed to return to −20 °C. over two hours and then to room temperature and the mixture is stirred for 12 hours. 1.3 ml (16.0 mmol) of diiodomethane and 15 ml of ethyl ether are introduced into another three-necked flask under argon. Cooling is carried out to 0° C. and the preceding solution, cooled beforehand to −78° C., is introduced, then the reaction mixture is allowed to return to room temperature and stirred for 12 hours. The reaction mixture is poured into water and extracted with ethyl ether and the organic phase is separated by settling, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a silica column eluted with heptane. After evaporating the solvents, 1.30 g (37%) of the expected compound are collected in the form of a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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